3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile
Description
This compound belongs to the azo-benzothiazole family, characterized by a benzothiazole core substituted with two chlorine atoms at positions 6 and 7, an azo (-N=N-) linkage to a phenyl ring, and a 3-phenylpropylamino-propiononitrile side chain.
Properties
CAS No. |
93942-24-6 |
|---|---|
Molecular Formula |
C25H21Cl2N5S |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile |
InChI |
InChI=1S/C25H21Cl2N5S/c26-21-13-14-22-24(23(21)27)33-25(29-22)31-30-19-9-11-20(12-10-19)32(17-5-15-28)16-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14H,4-5,8,16-17H2 |
InChI Key |
PSXCLXSGZXHCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable dichlorobenzene derivative under acidic conditions.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline or its derivatives. This step forms the azo linkage.
Attachment of the Phenylpropylamino Group: The resulting azo compound is further reacted with 3-phenylpropylamine under basic conditions to introduce the phenylpropylamino group.
Formation of the Propiononitrile Moiety: Finally, the compound is treated with acrylonitrile under suitable conditions to form the propiononitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the azo linkage, converting it to the corresponding amines.
Substitution: The dichloro groups on the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of corresponding amines from the azo linkage.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer activity. Research has shown that compounds containing benzothiazole derivatives often exhibit promising results against various cancer cell lines.
- Mechanism of Action : The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation. Studies conducted by the National Cancer Institute have demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- Case Study : In a study involving a related compound, the anticancer efficacy was evaluated across a panel of approximately sixty cancer cell lines, revealing significant inhibition of cell growth with mean GI50 values indicating potent activity against human tumor cells . This suggests that 3-[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenylamino]propiononitrile may share similar properties and warrants further investigation.
Drug Development Potential
The compound's unique chemical structure makes it a candidate for drug development, particularly as an antitumor agent.
- Drug-like Properties : Evaluations using tools like SwissADME have indicated that this compound possesses favorable drug-like characteristics, including good solubility and permeability . This positions it as a potential lead compound for further optimization and development into therapeutic agents.
- Structure-Activity Relationship (SAR) : Understanding the relationship between the chemical structure and biological activity is crucial. The presence of the dichlorobenzothiazole moiety is believed to enhance biological activity, making it an attractive target for modifications aimed at improving efficacy or reducing toxicity .
Applications in Dye Chemistry
Beyond medicinal applications, 3-[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenylamino]propiononitrile has potential uses in dye chemistry.
- Dye Properties : The azo group within the compound contributes to its ability to absorb light and can be utilized in various dye applications. Azo dyes are widely used due to their vibrant colors and stability .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in substituent positions on the benzothiazole ring, amino group structure, and phenyl ring modifications. Notable examples include:
Table 1: Structural Comparison of Azo-Benzothiazole Derivatives
Impact of Substituents on Properties
- Amino Group: The 3-phenylpropylamino group increases steric bulk and lipophilicity (logP ~4.5 estimated) compared to ethylamino derivatives (logP ~4.0), which may improve membrane permeability in biological systems .
- Phenyl Modifications : Methyl or methoxy substituents on the phenyl ring (e.g., compounds) can alter solubility and electronic conjugation, affecting color properties in dyes .
Biological Activity
3-[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenylamino]propiononitrile is a complex organic compound with significant biological activity. Its structure comprises a benzothiazole ring, an azo linkage, and a phenylpropylamino group, which contribute to its pharmacological properties. This article reviews the synthesis, biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C25H21Cl2N5S
- Molecular Weight : 494.4 g/mol
- CAS Number : 93942-24-6
The compound features a dichlorobenzothiazole moiety which is known for its biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : Reacting 2-aminothiophenol with a dichlorobenzene derivative under acidic conditions.
- Azo Coupling Reaction : The benzothiazole derivative undergoes azo coupling with a diazonium salt.
- Attachment of the Phenylpropylamino Group : The resulting azo compound is reacted with 3-phenylpropylamine.
- Formation of the Propiononitrile Moiety : Treatment with acrylonitrile results in the final product.
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. A study evaluated various derivatives against bacterial strains, revealing that modifications in the structure can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the azo linkage may also contribute to increased antibacterial potency .
Anticancer Activity
3-[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenylamino]propiononitrile has been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at different phases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound can interact with cellular receptors that regulate growth signaling pathways.
These interactions lead to alterations in cellular signaling, ultimately resulting in reduced tumor growth and enhanced apoptosis .
Case Studies
- Anticancer Efficacy : A study reported that derivatives similar to 3-[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenylamino]propiononitrile showed marked cytotoxicity in MCF-7 cells, with IC50 values indicating potent antiproliferative effects .
- Antimicrobial Activity : Another research highlighted that modifications in the benzothiazole structure significantly improved antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
